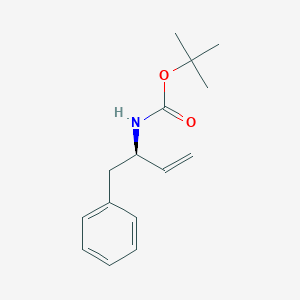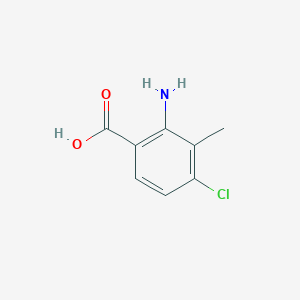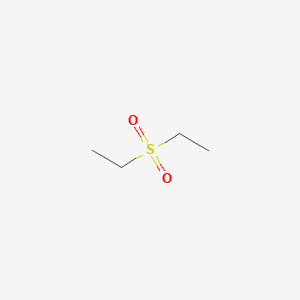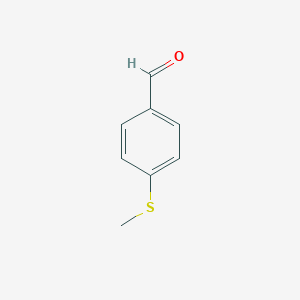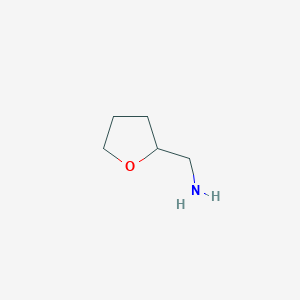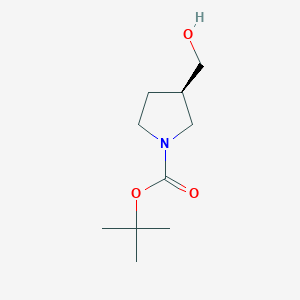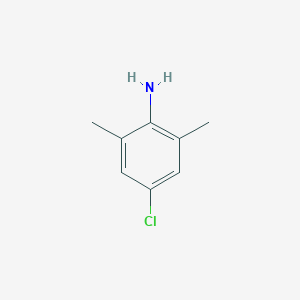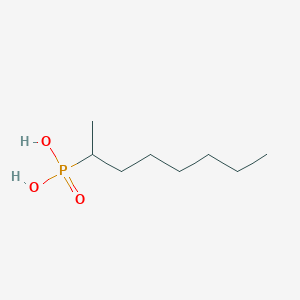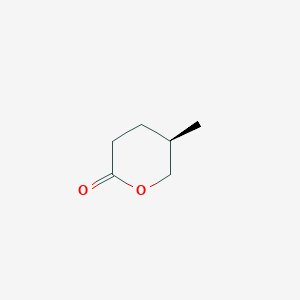
(5R)-Tetrahydro-5-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-Methyltetrahydro-2H-pyran-2-one, also known as ®-Tetrahydro-5-methyl-2H-pyran-2-one, is a chemical compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . This compound is a chiral lactone and is used in various scientific research applications, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (5R)-5-Methyltetrahydro-2H-pyran-2-one involves several synthetic routes. One common method is the reduction of the corresponding keto ester using a chiral catalyst. The reaction typically involves the use of a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of (5R)-5-Methyltetrahydro-2H-pyran-2-one may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as esterification, reduction, and purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
(5R)-5-Methyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The lactone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted lactones depending on the nucleophile used.
Scientific Research Applications
(5R)-5-Methyltetrahydro-2H-pyran-2-one is widely used in scientific research, particularly in the following areas:
Chemistry: As a chiral building block in the synthesis of complex molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals.
Industry: In the production of flavors and fragrances due to its pleasant odor
Mechanism of Action
The mechanism of action of (5R)-5-Methyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain enzymes, modulating their activity. The compound’s chiral nature allows it to interact selectively with chiral centers in proteins and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(S)-Tetrahydro-5-methyl-2H-pyran-2-one: The enantiomer of (5R)-5-Methyltetrahydro-2H-pyran-2-one.
Tetrahydro-2H-pyran-2-one: A non-chiral analog.
5-Methyl-2H-pyran-2-one: A structurally similar compound without the tetrahydro ring.
Uniqueness
(5R)-5-Methyltetrahydro-2H-pyran-2-one is unique due to its chiral nature, which allows for selective interactions with other chiral molecules. This property makes it particularly valuable in asymmetric synthesis and chiral resolution processes .
Properties
IUPAC Name |
(5R)-5-methyloxan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-2-3-6(7)8-4-5/h5H,2-4H2,1H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUBDAOKWZLWDI-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
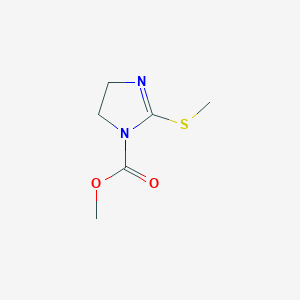
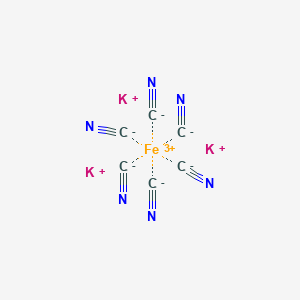
![4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B43074.png)
